(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic compound with the molecular formula C17H14BrF3N2O3 This compound is characterized by the presence of a bromopyridine moiety, a pyrrolidine ring, and a trifluoromethoxy-substituted phenyl group
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic ring present in many bioactive compounds. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The bromine atom attached to the pyridine ring could potentially undergo a nucleophilic aromatic substitution reaction, allowing the compound to bind to its target. The pyrrolidine ring might also be involved in binding to the target, possibly through hydrogen bonding or dipole-dipole interactions .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors, including its solubility, stability, and the presence of functional groups that might undergo metabolic transformations. The trifluoromethoxy group might enhance the compound’s metabolic stability, as fluorine atoms are generally resistant to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone typically involves multiple steps, including the formation of the bromopyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromopyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromopyridine and pyrrolidine features but lacks the trifluoromethoxyphenyl group.
(3-Bromopyridin-5-yl)boronic acid: Contains the bromopyridine moiety but differs in its boronic acid functionality.
Uniqueness
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O3/c18-12-4-5-15(22-9-12)25-14-6-7-23(10-14)16(24)11-2-1-3-13(8-11)26-17(19,20)21/h1-5,8-9,14H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUGYJKWQBYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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